3-(Trifluoromethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)azetidine is a four-membered nitrogen-containing heterocycle with a trifluoromethoxy group attached to the third carbon atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity, driven by the ring strain inherent in azetidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the desired position . The reaction conditions often involve the use of photoredox catalysts and visible light irradiation to achieve the desired transformation .
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethoxy)azetidine are less documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. The use of efficient trifluoromethoxylation reagents and optimized reaction conditions would be crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, often facilitated by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for ring-opening reactions and various electrophiles for substitution reactions. Conditions often involve the use of catalysts and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Trifluoromethoxy)azetidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex molecules.
Material Science: It is utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)azetidine involves its reactivity driven by the ring strain of the azetidine ring. This strain facilitates various chemical transformations, including ring-opening and substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(Trifluoromethoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability, making it more reactive than pyrrolidines but easier to handle than aziridines .
Properties
IUPAC Name |
3-(trifluoromethoxy)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)9-3-1-8-2-3/h3,8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJPOLHQCSQUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.